Butanoic-d7 acid
Overview
Description
Butyric Acid-d7, also known as Butanoic-d7 acid, is a stable isotope and deuterated form of butyric acid. In this compound, all the alkyl protons are replaced by deuterium (D). Its chemical formula is CD₃(CD₂)₂CO₂H, and its molecular weight is approximately 95.15 g/mol . Butyric Acid-d7 is commonly used as an internal standard in various analytical techniques.
Mechanism of Action
Target of Action
Butyric-d7 acid, also known as Butanoic-d7 acid, primarily targets histone deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function plays a crucial role in cell cycle progression, survival, and differentiation .
Mode of Action
Butyric-d7 acid acts as an inhibitor of HDACs . By inhibiting HDACs, it prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription, which can lead to various cellular effects .
Biochemical Pathways
The inhibition of HDACs by Butyric-d7 acid affects several biochemical pathways. It leads to the induction of differentiation and cell cycle arrest at the G0 phase . It also triggers apoptosis , the programmed cell death, thereby inhibiting proliferation in a variety of cancer cells .
Result of Action
The action of Butyric-d7 acid results in several molecular and cellular effects. It decreases the expression of IFN-γ-related signaling genes and metastatic genes in certain types of cancer cells . It has also been shown to reduce tumor growth in certain mouse models when administered at specific doses .
Action Environment
The action, efficacy, and stability of Butyric-d7 acid can be influenced by various environmental factors. It’s worth noting that as a short-chain fatty acid, Butyric-d7 acid is produced predominantly by bacterial fermentation of dietary fiber in the colon , suggesting that diet and gut microbiota could potentially influence its levels and effects.
Biochemical Analysis
Biochemical Properties
Butyric-d7 acid plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylase (HDAC). This inhibition leads to the accumulation of acetylated histones, which can affect gene expression . Butyric-d7 acid interacts with various enzymes and proteins, including HDAC, and influences their activity. The nature of these interactions involves the binding of butyric-d7 acid to the active sites of these enzymes, thereby inhibiting their function . This interaction is crucial in regulating gene expression and cellular differentiation.
Cellular Effects
Butyric-d7 acid has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, butyric-d7 acid induces differentiation, cell cycle arrest at the G0 phase, and apoptosis in a variety of cancer cells when used at specific concentrations . Additionally, it decreases the expression of interferon-gamma-related signaling genes and metastatic genes in human lung cancer cells . These effects highlight the potential therapeutic applications of butyric-d7 acid in cancer treatment.
Molecular Mechanism
The molecular mechanism of butyric-d7 acid involves its role as an HDAC inhibitor. By inhibiting HDAC, butyric-d7 acid leads to the accumulation of acetylated histones, which in turn affects gene expression . This compound also interacts with G protein-coupled receptors (GPRs) and serves as a substrate that is metabolized intercellularly . These interactions at the molecular level contribute to the regulation of various cellular processes, including differentiation, apoptosis, and cell cycle arrest.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butyric-d7 acid can change over time. The stability of butyric-d7 acid is maintained under specific storage conditions, such as at -20°C . Over time, butyric-d7 acid can degrade, which may influence its effectiveness in biochemical assays. Long-term studies have shown that butyric-d7 acid can have sustained effects on cellular function, including prolonged inhibition of HDAC activity and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of butyric-d7 acid vary with different dosages in animal models. At lower doses, butyric-d7 acid can effectively inhibit HDAC activity and induce cellular differentiation without causing significant toxicity . At higher doses, butyric-d7 acid may exhibit toxic or adverse effects, including reduced cell viability and increased apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window for potential clinical applications.
Metabolic Pathways
Butyric-d7 acid is involved in various metabolic pathways, including those related to short-chain fatty acids (SCFAs). It interacts with enzymes such as butyryl-CoA dehydrogenase and acetyl-CoA transferase, which are involved in the metabolism of SCFAs . These interactions can affect metabolic flux and the levels of metabolites within cells. Butyric-d7 acid also plays a role in the regulation of energy metabolism and lipid synthesis .
Transport and Distribution
Within cells and tissues, butyric-d7 acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of butyric-d7 acid within various cellular compartments. The distribution of butyric-d7 acid can influence its accumulation and effectiveness in different tissues, thereby affecting its overall biological activity .
Subcellular Localization
The subcellular localization of butyric-d7 acid is influenced by targeting signals and post-translational modifications. Butyric-d7 acid can be directed to specific compartments or organelles within the cell, where it exerts its activity . For example, the localization of butyric-d7 acid to the nucleus is essential for its role in inhibiting HDAC and regulating gene expression . These localization mechanisms are critical for the precise regulation of cellular processes by butyric-d7 acid.
Preparation Methods
Synthetic Routes: Butyric Acid-d7 can be synthesized through the deuteration of butyric acid (CH₃CH₂CH₂CO₂H) using deuterium gas or deuterated reagents. The process involves replacing the hydrogen atoms with deuterium atoms.
Reaction Conditions: The deuteration reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. Deuterium gas (D₂) or deuterated reagents are introduced to the starting material, resulting in the formation of Butyric Acid-d7.
Industrial Production Methods: Industrial-scale production of Butyric Acid-d7 may involve specialized facilities equipped for isotopic labeling. due to its specific use as an internal standard, it is primarily prepared in research laboratories.
Chemical Reactions Analysis
Types of Reactions: Butyric Acid-d7 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form butyric anhydride or other derivatives.
Reduction: Reduction of Butyric Acid-d7 yields butyraldehyde or butanol.
Substitution: Substitution reactions can occur at the carboxylic acid group or the alkyl chain.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acid chlorides (e.g., thionyl chloride) or base-catalyzed esterification.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Butyric anhydride or other oxidation products.
- Reduction: Butyraldehyde or butanol.
Scientific Research Applications
Butyric Acid-d7 finds applications in:
LC-MS Quantitative Analysis: Used as an internal standard for quantifying vegetable oils and fats .
GC-MS Analysis: Applied in the analysis of short-chain fatty acids (SCFAs) in renal samples .
Comparison with Similar Compounds
Butyric Acid-d7 is unique due to its isotopic labeling. Similar compounds include:
Butyric Acid (CH₃CH₂CH₂CO₂H): The non-deuterated form.
Propionic Acid-d5 (CD₃CH₂CO₂H): Another deuterated short-chain fatty acid.
Isobutyric-d7 Acid (CD₃CH(CH₃)CO₂H): A related deuterated compound .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptadeuteriobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-NCKGIQLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480870 | |
Record name | Butyric-d7 acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73607-83-7 | |
Record name | Butyric-d7 acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73607-83-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.